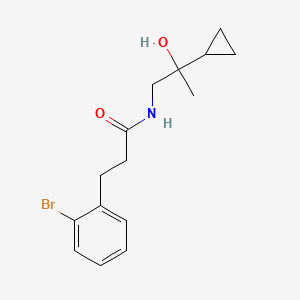![molecular formula C23H31N3O3 B2429848 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide CAS No. 872848-70-9](/img/structure/B2429848.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research has shown that certain indomethacin analogs, including compounds structurally similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide, possess significant analgesic and anti-inflammatory properties. These compounds were synthesized to create potential anti-inflammatory agents with reduced gastrointestinal toxicities, commonly associated with traditional NSAIDs. One study found that these compounds exhibited significant nitric oxide releasing activity and reduced gastrointestinal ulcerogenicity, indicating their potential as safer anti-inflammatory drugs (Bhandari et al., 2010).
Cannabinoid Receptor Ligands
Indol-3-yl-oxoacetamides, which are closely related to the compound , have been synthesized and evaluated as potent ligands for cannabinoid receptor type 2 (CB2). This research indicates their potential application in therapies targeting the endocannabinoid system. For example, a fluorinated derivative from this series demonstrated a high affinity for CB2 receptors, suggesting possible applications in pain management and immune system modulation (Moldovan et al., 2017).
Antipsychotic Agents
Compounds with similar structures, such as 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have been evaluated as potential antipsychotic agents. These compounds showed antipsychotic-like profiles in behavioral animal tests and did not interact with dopamine receptors, indicating a novel mechanism of action. This suggests their potential application in the treatment of psychiatric disorders (Wise et al., 1987).
Antimicrobial Activities
Another study on indole derivatives, including those structurally related to the compound , has shown promising antimicrobial activities. The synthesized compounds were effective against Gram-positive and Gram-negative bacteria and certain fungal strains. This research highlights the potential application of such compounds in treating microbial infections (Almutairi et al., 2018).
Antiallergic Agents
N-(Pyridin-4-yl)-(indol-3-yl)acetamides, closely related to the compound of interest, have been synthesized and evaluated as novel antiallergic compounds. These compounds showed significant potency in inhibiting allergic responses, suggesting their potential use in treating allergies (Menciu et al., 1999).
Neuroprotective Agents
Indole derivatives, similar to the compound in focus, have been studied for their potential as neuroprotective agents. These compounds exhibited properties like glutamate, serotonin, aspartate receptors blockade, and stimulation of GABA receptors. They showed promise as dual-effective neuroprotective agents with antioxidant properties, indicating potential applications in treating neurodegenerative diseases (Buemi et al., 2013).
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-4-25(5-2)21(27)15-26-14-18(17-11-7-9-13-20(17)26)22(28)23(29)24-19-12-8-6-10-16(19)3/h7,9,11,13-14,16,19H,4-6,8,10,12,15H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCNTFHUBBZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2429765.png)
![7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2429769.png)


![(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2429773.png)


![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429777.png)
![Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2429779.png)
![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)
